4-Chloro-N-(2-methoxybenzyl)-3-sulfamoylbenzamide
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Overview
Description
4-Chloro-N-(2-methoxybenzyl)-3-sulfamoylbenzamide is a chemical compound with potential applications in various fields such as chemistry, biology, and medicine. It is characterized by its unique structure, which includes a chloro group, a methoxyphenyl group, and a sulfamoylbenzamide moiety. This compound is of interest due to its potential biological activities and its role in scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Chloro-N-(2-methoxybenzyl)-3-sulfamoylbenzamide typically involves multiple steps. One common synthetic route includes the following steps:
Friedel-Crafts Acylation: This step involves the acylation of a benzene ring using an acyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride.
Reduction: The nitro group is reduced to an amine using a reducing agent such as hydrogen gas in the presence of a palladium catalyst.
Coupling Reaction: The final step involves coupling the intermediate with 2-methoxybenzylamine to form the desired product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the production process.
Chemical Reactions Analysis
Types of Reactions
4-Chloro-N-(2-methoxybenzyl)-3-sulfamoylbenzamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction can be achieved using reducing agents like lithium aluminum hydride or hydrogen gas in the presence of a catalyst.
Substitution: The chloro group can be substituted with other nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Hydrogen gas with a palladium catalyst.
Substitution: Nucleophiles such as amines in the presence of a base like sodium hydroxide.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of amines or alcohols.
Substitution: Formation of substituted benzamides or thiobenzamides.
Scientific Research Applications
4-Chloro-N-(2-methoxybenzyl)-3-sulfamoylbenzamide has several scientific research applications:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic applications, particularly as an inhibitor of specific enzymes or receptors.
Industry: Utilized in the development of new materials and as an intermediate in the synthesis of other compounds.
Mechanism of Action
The mechanism of action of 4-Chloro-N-(2-methoxybenzyl)-3-sulfamoylbenzamide involves its interaction with specific molecular targets. The compound may inhibit certain enzymes or receptors, leading to a cascade of biochemical events. For example, it may act as an inhibitor of cyclooxygenase (COX) enzymes, thereby reducing inflammation and pain.
Comparison with Similar Compounds
Similar Compounds
- 4-chloro-N-(4-methoxyphenyl)benzamide
- 4-chloro-N-(2-methoxyphenyl)benzamide
- 4-chloro-N-(3-methoxyphenyl)benzamide
Uniqueness
4-Chloro-N-(2-methoxybenzyl)-3-sulfamoylbenzamide is unique due to its specific substitution pattern and the presence of both methoxy and sulfamoyl groups. This combination of functional groups imparts distinct chemical and biological properties, making it a valuable compound for research and potential therapeutic applications.
Properties
IUPAC Name |
4-chloro-N-[(2-methoxyphenyl)methyl]-3-sulfamoylbenzamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H15ClN2O4S/c1-22-13-5-3-2-4-11(13)9-18-15(19)10-6-7-12(16)14(8-10)23(17,20)21/h2-8H,9H2,1H3,(H,18,19)(H2,17,20,21) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
APRSKRYDDCWHTK-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1CNC(=O)C2=CC(=C(C=C2)Cl)S(=O)(=O)N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H15ClN2O4S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
354.8 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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